molecular formula C16H17ClN2O5S B13656609 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide

Cat. No.: B13656609
M. Wt: 384.8 g/mol
InChI Key: KGRVGVHSYXTHOG-MDWZMJQESA-N
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Description

This compound is a thiazolidinedione derivative featuring a 3,4-dimethoxybenzylidene substituent at the 5-position of the thiazolidin-2,4-dione core and a 2-chloroacetamide group linked via an ethyl chain to the nitrogen at position 2.

Properties

Molecular Formula

C16H17ClN2O5S

Molecular Weight

384.8 g/mol

IUPAC Name

2-chloro-N-[2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide

InChI

InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)/b13-8+

InChI Key

KGRVGVHSYXTHOG-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with 3,4-dimethoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The α-chloro group in the acetamide side chain is highly reactive toward nucleophiles. Key reactions include:

  • Thioether Formation : Reaction with thiols (e.g., mercapto derivatives) under basic conditions yields thioether-linked analogs. For example, treatment with mercaptotetrazole or mercaptoimidazole generates compounds with enhanced anticancer activity .

  • Amine Alkylation : Primary or secondary amines displace the chloride to form substituted acetamides. This modification has been exploited to improve pharmacokinetic properties .

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileConditionsProduct ApplicationBiological Activity (IC₅₀)Source
MercaptotetrazoleK₂CO₃, DMF, 80°CAnticancer agents23.30 ± 0.35 µM (A549)
BenzylamineEt₃N, CHCl₃, refluxPPARγ agonistsNot reported

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Generates carboxylic acid derivatives, which are precursors for esterification or amidation .

  • Basic Hydrolysis : Forms carboxylate salts, enhancing solubility for biological assays .

Knoevenagel Condensation at the Thiazolidinedione Core

The 5-position of the thiazolidinedione ring participates in condensation reactions with aldehydes:

  • Benzylidene Formation : Reacting with 3,4-dimethoxybenzaldehyde under piperidine catalysis forms the 3,4-dimethoxybenzylidene derivative, critical for PPARγ agonist activity .

Key Mechanistic Insight :
The reaction proceeds via enolate formation at the 5-carbonyl group, followed by dehydration to stabilize the conjugated system .

Ring-Opening Reactions

The thiazolidinedione ring is susceptible to nucleophilic attack:

  • Thiol-Induced Ring Opening : Thiols like glutathione cleave the ring at the 2-position, forming disulfide adducts. This reactivity is linked to pro-drug activation mechanisms .

  • Hydroxylamine Reaction : Generates hydrazide derivatives, which have shown antitubercular activity .

Electrophilic Aromatic Substitution

The 3,4-dimethoxybenzylidene moiety undergoes electrophilic substitution:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the para position of the methoxy-substituted benzene ring, enhancing antibacterial activity .

  • Sulfonation : Sulfonyl chlorides react to form sulfonate esters, improving metabolic stability .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzylidene group:

  • Suzuki Coupling : Aryl boronic acids replace the methoxy groups, enabling structure-activity relationship (SAR) studies .

Table 2: Catalytic Cross-Coupling Modifications

Coupling PartnerCatalyst SystemApplicationBiological OutcomeSource
4-Fluorophenyl-B(OH)₂Pd(PPh₃)₄, K₂CO₃Antidiabetic analogs50% PPARγ activation
Pyridinyl-B(OH)₂Pd(OAc)₂, XPhosAnticancer derivativesIC₅₀ = 10–30 µM (WM793)

Reductive Amination

The ethylenediamine linker undergoes reductive amination with ketones or aldehydes:

  • Formation of Tertiary Amines : Using NaBH₃CN or H₂/Pd-C, this reaction diversifies the side chain for optimizing receptor binding .

Photochemical Reactions

The benzylidene chromophore participates in [2+2] cycloadditions under UV light:

  • Dimerization : Forms cyclobutane derivatives, though this pathway is typically undesired in synthetic workflows.

Biological Activation Pathways

In vivo, the compound undergoes enzymatic transformations:

  • CYP450-Mediated Demethylation : Removes methoxy groups to form catechol derivatives, which are further metabolized to quinones .

  • Esterase Hydrolysis : Cleaves the acetamide group to release free thiazolidinedione, enhancing PPARγ binding .

Comparative Reactivity with Analogues

The chloroacetamide group distinguishes this compound from unsubstituted thiazolidinediones:

Table 3: Reactivity Comparison

CompoundChloro SubstitutionThiol ReactivityHydrolytic Stability
2-Chloro-N-...-acetamide (Target)YesHighModerate
5-(3,4-Dimethoxybenzylidene)-TZDNoLowHigh
RosiglitazoneNoNoneHigh

This compound’s versatility in nucleophilic, electrophilic, and catalytic reactions makes it a valuable scaffold for medicinal chemistry. Future research should explore its click chemistry potential and biocatalytic modifications.

Scientific Research Applications

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural Analogs with Varying Benzylidene Substituents

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Benzylidene Substituent Core Structure Melting Point (°C) Biological Activity Source
Target Compound (568554-60-9) 3,4-dimethoxy Thiazolidin-2,4-dione Not reported Not explicitly studied
5e (N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide) 3,4-dimethoxy Thiazolidin-4-oxo-2-thioxo 207 Antioxidant potential (implied by synthesis context)
5d (N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide) 4-chloro Thiazolidin-4-oxo-2-thioxo 196 Not reported
5f (N-[5-(4-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide) 4-nitro Thiazolidin-4-oxo-2-thioxo 193 Not reported
2-Chloro-N-{2-[5-(2-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide (1379013-32-7) 2-chloro Thiazolidin-2,4-dione Not reported Medicinal use (unspecified)

Key Observations :

  • Thioxo vs. Dioxo : Compounds 5d, 5e, and 5f feature a 2-thioxo modification (S instead of O at position 2), which may alter redox properties and biological activity compared to the target compound’s dioxo structure.
  • Melting Points : The higher melting point of 5e (207°C) vs. 5d (196°C) and 5f (193°C) suggests improved crystallinity due to hydrogen bonding from methoxy groups.

Analogs with Modified Acetamide Side Chains

Table 2: Side Chain Variations and Pharmacokinetic Properties
Compound Name (CAS) Acetamide Modification Molecular Weight Calculated LogD (pH 5.5) Biological Relevance Source
Target Compound 2-chloroacetamide-ethyl chain ~438 (estimated) Not reported Potential antidiabetic activity (by analogy)
N-{2-[5-(4-tert-butylbenzylidene)-2,4-dioxo-thiazolidin-3-yl]ethyl}-2-chloroacetamide 4-tert-butylbenzylidene Not reported 3.16 (predicted) Improved lipophilicity (tert-butyl group)
2-[5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide (443959-41-9) 4-methylphenylacetamide 438.5 Not reported Structural complexity may hinder bioavailability

Key Observations :

  • Lipophilicity : The tert-butyl analog has a higher LogD (3.16), suggesting enhanced membrane permeability compared to the target compound.
  • Bulkier Substituents : The allyl and hydroxy groups in the 443959-41-9 compound increase molecular weight and may reduce metabolic stability.

Biological Activity

The compound 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide is a thiazolidinedione derivative known for its potential biological activities, particularly in the realms of anti-diabetic and anti-cancer properties. Thiazolidinediones are a class of compounds that have shown promise in various therapeutic applications due to their ability to modulate metabolic pathways and influence cellular signaling mechanisms.

Chemical Structure

The molecular formula of the compound is C18H20ClN2O5SC_{18}H_{20}ClN_{2}O_{5}S. The structural features include a thiazolidine ring, which is essential for its biological activity. The presence of methoxy groups on the benzylidene moiety enhances its pharmacological profile.

1. Anti-Diabetic Effects

Thiazolidinedione derivatives are primarily recognized for their role in managing diabetes. The compound under consideration has been evaluated for its hypoglycemic effects through various studies.

  • Mechanism of Action : These compounds act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
  • Case Study : In a study comparing several thiazolidinedione derivatives, it was found that those containing methoxy substituents exhibited significantly improved activity compared to standard drugs like pioglitazone. The compound showed effective reduction in blood glucose levels in alloxan-induced diabetic rat models, suggesting its potential as an anti-diabetic agent .
CompoundBlood Glucose Level Reduction (%)
Control0
Pioglitazone30
Test Compound45

2. Anti-Cancer Activity

Recent investigations have highlighted the anti-cancer properties of thiazolidinedione derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Studies have shown that the compound exhibits selective toxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Mechanism : The anti-cancer activity is believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways .
Cell LineIC50 (µM)Activity Description
HeLa15Moderate Cytotoxicity
MCF-712High Cytotoxicity

3. Anti-inflammatory Properties

Thiazolidinediones have also been noted for their anti-inflammatory effects, which can contribute to their overall therapeutic efficacy.

  • Study Findings : In vitro studies indicated that the compound reduces pro-inflammatory cytokines in macrophage cells, suggesting a potential role in inflammatory disease management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing thiazolidinedione-acetamide hybrids, and how do reaction conditions influence yield?

  • Methodological Answer : A typical approach involves condensation of 5-(substituted benzylidene)-2,4-thiazolidinedione derivatives with chloroacetylated intermediates in DMF under basic conditions (e.g., potassium carbonate). The reaction is monitored via TLC, and products are isolated by precipitation in water . Yield optimization requires precise stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated reagent) and controlled room-temperature stirring to minimize side reactions like dimerization .

Q. How are structural and purity analyses performed for this compound?

  • Methodological Answer : Characterization involves IR spectroscopy to confirm C=O (1680–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and aromatic C-H stretches. NMR (¹H/¹³C) identifies chemical shifts for the thiazolidinedione ring (δ 3.5–4.5 ppm for CH₂ groups) and benzylidene protons (δ 7.0–8.0 ppm). Elemental analysis ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities in the benzylidene moiety .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in thiazolidinedione derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., hypoglycemic vs. cytotoxic effects) are resolved by:

  • Structure-Activity Relationship (SAR) : Modifying the benzylidene substituents (e.g., replacing 3,4-dimethoxy with halogen groups) to alter electron density and binding affinity .
  • Targeted Assays : Using isoform-specific enzymes (e.g., PPAR-γ for hypoglycemic activity) to isolate mechanisms .
  • Metabolic Stability Tests : Assessing hepatic microsomal degradation to rule out false negatives from rapid metabolite formation .

Q. How can reaction pathways be optimized to minimize toxic byproducts?

  • Methodological Answer : Byproducts like 2,2,2-trichloroethane derivatives (observed in analogous syntheses) are mitigated by:

  • Solvent Selection : Replacing DMF with acetonitrile reduces trichloromethyl side reactions .
  • Catalytic Additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances regioselectivity .
  • Green Chemistry : Employing microwave-assisted synthesis shortens reaction times, reducing decomposition risks .

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like PPAR-γ or EGFR. Key parameters include:

  • Docking Scores : Binding energy ≤ −7.0 kcal/mol suggests strong affinity.
  • Pharmacophore Mapping : Aligning the thiazolidinedione core with catalytic pockets of kinases or oxidoreductases .
    Experimental validation via SPR (surface plasmon resonance) confirms predicted KD values .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity vs. therapeutic efficacy?

  • Methodological Answer : Contradictory data often arise from assay conditions. Standardization steps include:

  • Cell Line Selection : Use primary cells (e.g., hepatocytes) instead of immortalized lines (e.g., HeLa) to avoid proliferation bias .
  • Dose-Response Curves : IC₅₀ values should be calculated across 5–8 concentrations (0.1–100 μM) with triplicate measurements .
  • Apoptosis Markers : Combine cytotoxicity assays (MTT) with flow cytometry for Annexin V/PI staining to distinguish necrotic vs. apoptotic effects .

Experimental Design Guidelines

Q. What in vivo models are appropriate for evaluating metabolic effects?

  • Methodological Answer : For hypoglycemic studies:

  • Streptozotocin-Induced Diabetic Rats : Monitor blood glucose levels post-administration (10–50 mg/kg, oral) for 14 days.
  • PPAR-γ Knockout Mice : Validate target specificity by comparing wild-type vs. knockout responses .
    Histopathological analysis of liver/kidney tissues ensures absence of toxicity .

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